molecular formula C22H16ClFN2O3S B11319112 7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

7-chloro-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11319112
M. Wt: 442.9 g/mol
InChI Key: SQFCSVHTMNGGMH-UHFFFAOYSA-N
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Description

7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxepine core, a thiazole ring, and various substituents including chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol .

The benzoxepine core can be synthesized through a series of cyclization reactions starting from appropriate benzene derivatives. The final step involves coupling the thiazole ring with the benzoxepine core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms like chlorine and fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid, while substitution of the chlorine atom could yield a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features which may impart specific biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The presence of the thiazole ring and other substituents may allow the compound to bind to specific sites on proteins, altering their function and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-CHLORO-N-{5-[(2-FLUOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-9-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE apart is its unique combination of a benzoxepine core with a thiazole ring and various substituents. This unique structure may impart specific biological activities that are not present in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C22H16ClFN2O3S

Molecular Weight

442.9 g/mol

IUPAC Name

7-chloro-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C22H16ClFN2O3S/c1-28-19-11-16(23)9-15-8-14(6-7-29-20(15)19)21(27)26-22-25-12-17(30-22)10-13-4-2-3-5-18(13)24/h2-9,11-12H,10H2,1H3,(H,25,26,27)

InChI Key

SQFCSVHTMNGGMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4F)Cl

Origin of Product

United States

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